molecular formula C26H25N3O3 B15012932 N-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]dibenzo[b,d]furan-3-amine

N-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]dibenzo[b,d]furan-3-amine

Cat. No.: B15012932
M. Wt: 427.5 g/mol
InChI Key: UGFITLSNCZNJIC-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-{2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4-nitrophenyl}-N-methylamine: is a complex organic compound that features a dibenzofuran moiety, a nitrophenyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-{2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4-nitrophenyl}-N-methylamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-{2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4-nitrophenyl}-N-methylamine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The dibenzofuran moiety could play a role in stabilizing the compound’s interaction with its molecular target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N-{2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4-nitrophenyl}-N-methylamine is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-cyclohexyl-2-(dibenzofuran-3-yliminomethyl)-N-methyl-4-nitroaniline

InChI

InChI=1S/C26H25N3O3/c1-28(20-7-3-2-4-8-20)24-14-12-21(29(30)31)15-18(24)17-27-19-11-13-23-22-9-5-6-10-25(22)32-26(23)16-19/h5-6,9-17,20H,2-4,7-8H2,1H3

InChI Key

UGFITLSNCZNJIC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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